1,2-dimethyl-3-(piperidin-4-yl)-1H-indole

Description

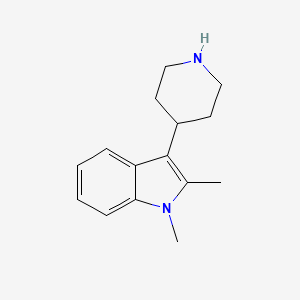

Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1,2-dimethyl-3-piperidin-4-ylindole |

InChI |

InChI=1S/C15H20N2/c1-11-15(12-7-9-16-10-8-12)13-5-3-4-6-14(13)17(11)2/h3-6,12,16H,7-10H2,1-2H3 |

InChI Key |

DMXGLFQPLCVBMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C3CCNCC3 |

Origin of Product |

United States |

Advanced Molecular and Electronic Structure Investigations of 1,2 Dimethyl 3 Piperidin 4 Yl 1h Indole

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic techniques are fundamental tools for determining the precise structure of a chemical compound. These methods provide detailed information about the connectivity of atoms and the chemical environment of different functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. In a hypothetical analysis of 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR would provide complementary information about the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, ultimately leading to a complete structural assignment.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons (Indole Ring) |

| Data not available | Data not available | Data not available | N-CH₃ (Indole) |

| Data not available | Data not available | Data not available | C-CH₃ (Indole) |

| Data not available | Data not available | Data not available | Piperidine (B6355638) Protons |

| Data not available | Data not available | Data not available | NH (Piperidine) |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic Carbons (Indole Ring) |

| Data not available | N-CH₃ (Indole) |

| Data not available | C-CH₃ (Indole) |

| Data not available | Piperidine Carbons |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide clues about its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would show how the molecule breaks apart, helping to confirm the connectivity of the indole (B1671886) and piperidine rings.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available | [M+H]⁺ (Molecular Ion Peak) |

| Data not available | Fragmentation Peaks |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bond in the piperidine ring, C-H bonds of the aromatic and aliphatic parts of the molecule, and C-N bonds.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| Data not available | N-H Stretch (Piperidine) |

| Data not available | C-H Stretch (Aromatic) |

| Data not available | C-H Stretch (Aliphatic) |

| Data not available | C=C Stretch (Aromatic) |

| Data not available | C-N Stretch |

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Tautomeric Forms

If a suitable single crystal of this compound could be grown, X-ray crystallography would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the indole and piperidine rings. It would also definitively identify the tautomeric form of the indole ring, although for a 1-substituted indole, this is less of a concern.

Determination of Absolute Configuration

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. While this compound itself is not chiral, derivatives with substituents on the piperidine ring could be. In such cases, this technique would be invaluable for assigning the R or S configuration to each chiral center.

Computational Quantum Chemical Studies

Modern computational chemistry provides a suite of tools to model and predict molecular behavior with remarkable accuracy. These methods are instrumental in understanding complex organic molecules, offering insights that are often challenging to obtain through experimental techniques alone.

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the ground state geometries of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value Range | Basis of Prediction |

| Indole Ring Planarity | High | Aromaticity of the indole core |

| C2-C3 Bond Length (Indole) | ~1.38 - 1.40 Å | DFT studies on 2,3-disubstituted indoles |

| C3-C4' Bond Length (Indole-Piperidine) | ~1.50 - 1.53 Å | Typical sp2-sp3 carbon-carbon single bond lengths |

| Piperidine Ring Conformation | Chair | Conformational analysis of substituted piperidines |

| N1-C(CH3) Bond Length | ~1.46 - 1.48 Å | DFT calculations on N-methylindoles |

| C2-C(CH3) Bond Length | ~1.50 - 1.52 Å | DFT calculations on 2-methylindoles |

Note: These values are estimations based on computational studies of structurally similar compounds and may vary in the actual molecule.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals and the resulting electron density and electrostatic potential.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, which is a characteristic feature of indole derivatives. The LUMO, conversely, may be distributed over the indole system as well. The presence of the piperidine ring is likely to have a modest influence on the frontier orbitals, primarily through inductive effects.

Electron Density Distribution: The electron density map illustrates the probability of finding an electron in different regions of the molecule. In this compound, the highest electron density is anticipated to be around the nitrogen atom of the indole ring and across the aromatic system. The piperidine ring, being a saturated aliphatic system, will exhibit a more uniform electron density distribution.

Electrostatic Potential (ESP): The molecular electrostatic potential map is a valuable tool for understanding intermolecular interactions. It highlights the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the region around the indole nitrogen is expected to show a negative electrostatic potential, making it a potential site for electrophilic attack or hydrogen bonding. The hydrogen atom on the piperidine nitrogen (if not substituted) would represent a region of positive potential. Such maps are crucial for predicting how the molecule might interact with biological targets. Studies on similar pyridoindole derivatives have shown that substitutions on the aromatic ring can significantly alter the molecular electrostatic potential, which in turn can affect their biological activity researchgate.net.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristics | Rationale |

| HOMO Localization | Primarily on the indole ring | Electron-rich nature of the indole nucleus |

| LUMO Localization | Distributed over the indole system | Aromatic π-system |

| HOMO-LUMO Gap | Moderate | Typical for aromatic heterocyclic compounds |

| Electron Density | High on the indole nitrogen and π-system | Electronegativity and aromaticity |

| Negative ESP | Around the indole nitrogen | Lone pair of electrons |

| Positive ESP | Around the N-H of the piperidine ring | Electronegativity difference |

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. For a 4-substituted piperidine, the substituent can be in either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the 1,2-dimethyl-1H-indol-3-yl group will predominantly occupy the equatorial position on the piperidine ring. NMR studies on 2,6-diaryl-piperidin-4-ones have confirmed the preference for equatorial substitution .

Indole-Piperidine Linkage: The rotation around the single bond between the C3 of the indole and C4 of the piperidine determines the relative orientation of the two ring systems. This rotation will be influenced by steric hindrance between the indole ring and the piperidine ring protons. Computational studies modeling the potential energy surface as a function of the dihedral angle of this bond would reveal the most stable rotational isomers (rotamers). It is expected that the lowest energy conformation will be one that minimizes steric clashes between the two ring systems.

Table 3: Key Conformational Features of this compound

| Feature | Predominant Conformation | Reason |

| Piperidine Ring | Chair | Minimization of steric and torsional strain |

| Indole Substituent Position on Piperidine | Equatorial | Avoidance of 1,3-diaxial interactions |

| Indole-Piperidine Orientation | Staggered conformation to minimize steric hindrance | Rotational barrier around the C-C single bond |

In Vitro Biological Target Identification and Molecular Mechanism of Action Research

Broad-Spectrum Biological Activity Screening Relevant to Indole-Piperidine Derivatives

Indole-piperidine derivatives have been the subject of extensive research to determine their potential therapeutic applications. This has involved broad-spectrum screening against a variety of biological targets.

Investigations into Antimicrobial Activities (e.g., antibacterial, antifungal)

Derivatives of indole (B1671886) and piperidine (B6355638) have shown promise as antimicrobial agents. Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. researchgate.netbiointerfaceresearch.comnih.gov

For instance, newly synthesized piperidine derivatives have been tested against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.netbiointerfaceresearch.com The results indicated that some of these compounds exhibited significant antibacterial activity. researchgate.netbiointerfaceresearch.com In one study, a piperidine derivative showed good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. researchgate.netbiointerfaceresearch.com

Furthermore, research into novel indole-piperazine derivatives has demonstrated their efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds in this class exhibited superior in vitro antibacterial profiles against S. aureus and MRSA when compared to gentamicin. nih.gov One particular compound demonstrated rapid bactericidal effects on MRSA and did not induce resistance after multiple passages. nih.gov

The antimicrobial potential of these derivatives also extends to antifungal activity. Some piperidine derivatives have been screened against Candida albicans, a common yeast-like fungus, and have shown inhibitory effects. nih.gov Specifically, certain indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Notably, an indole-triazole derivative has been identified as a promising lead compound with significant antibacterial and antifungal properties, particularly against MRSA and Candida krusei. nih.gov

| Compound Type | Test Organism | Activity/Observation | Reference |

|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus (Gram-positive) | Active, one compound showed good activity compared to chloramphenicol. | researchgate.netbiointerfaceresearch.com |

| Piperidine Derivatives | Escherichia coli (Gram-negative) | Active. | researchgate.netbiointerfaceresearch.com |

| Novel Indole-Piperazine Derivatives | Staphylococcus aureus and MRSA | Superior in vitro antibacterial profiles compared to gentamicin. | nih.gov |

| Indole-Triazole Derivative (Compound 3d) | MRSA and Candida krusei | Promising lead compound with significant antibacterial and antifungal activity. | nih.gov |

| Piperidine Derivatives | Candida albicans | Inhibited growth. | nih.gov |

Exploration of Antimalarial Potential

The indole nucleus is a key feature in many compounds with antimalarial properties. nih.govmalariaworld.org Research has shown that indole-based compounds can act against malaria parasites, including chloroquine-resistant strains, through various mechanisms such as inhibiting hemozoin formation. nih.gov

Screening of the Tres Cantos Antimalarial Set (TCAMS) from GlaxoSmithKline led to the discovery of a piperidine indole derivative, TCMDC-134281, with an EC50 of 0.034 μM against the chloroquine-sensitive P. falciparum 3D7 strain. nih.gov Subsequent modifications to this lead compound, specifically the removal of a 4-aminoquinolonyl fragment, resulted in analogues that retained activity against the chloroquine-resistant Dd2 strain. nih.gov This highlights the importance of the 3-piperidin-4-yl-1H-indole scaffold for antimalarial potential. malariaworld.org

Further studies on 3-piperidin-4-yl-1H-indoles, based on the hit TCMDC-134281, have been conducted to evaluate their antimalarial properties. nih.gov These compounds have shown selectivity for the malaria parasite over human cells, with IC50 values against the P. falciparum W2 strain in the nanomolar range. nih.gov Additionally, a library of indole-based spiro and fused small molecules, including piperidine-fused indole derivatives, was screened for their in vitro anti-plasmodial activity. nih.gov

| Compound/Derivative | Target/Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| TCMDC-134281 (Piperidine Indole Derivative) | P. falciparum 3D7 (chloroquine-sensitive) | 0.034 μM (EC50) | nih.gov |

| Modified TCMDC-134281 Analogues | P. falciparum Dd2 (chloroquine-resistant) | Retained activity | nih.gov |

| 3-Piperidin-4-yl-1H-indoles | P. falciparum W2 | Nanomolar range (IC50) | nih.gov |

Studies on Anticancer Activities and Cell Growth Modulation (e.g., Hedgehog signaling pathway suppression)

The indole scaffold is present in numerous natural and synthetic compounds with anticancer properties. nih.govnih.gov Indole derivatives can modulate various cellular processes, including cell growth and apoptosis. nih.govnih.gov

One significant area of research is the inhibition of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.govresearchgate.net A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress Hedgehog signaling with potency comparable to the known inhibitor vismodegib. nih.govresearchgate.net This compound, LKD1214, demonstrated an IC50 value of 0.023 μM in a luciferase reporter assay. researchgate.net The inhibition of the Hh pathway is believed to occur downstream of the Smoothened (Smo) receptor. nih.govnewcastle.edu.au

Piperidine derivatives have also been investigated for their antiproliferative activity against various cancer cell lines. nih.gov Novel piperidine derivatives have shown potent activity against MGC803, PC3, and MCF7 cancer cells, with IC50 values ranging from 0.81 µM to 9.37 µM. nih.gov One compound, in particular, displayed the best antiproliferative activity with IC50 values of 1.09 µM, 0.81 µM, and 1.30 µM against these cell lines, respectively. nih.gov

Furthermore, indole-aryl amide derivatives have been evaluated for their in vitro cytotoxicity in a panel of tumor cell lines including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells. nih.gov Some of these compounds showed good activity against the selected tumor cell lines. nih.gov

| Compound/Derivative | Target/Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| LKD1214 | Hedgehog Signaling Pathway | 0.023 μM | Suppression of Hh pathway downstream of Smo | researchgate.net |

| Novel Piperidine Derivative (17a) | PC3 (Prostate Cancer) | 0.81 µM | Antiproliferative | nih.gov |

| Novel Piperidine Derivative (17a) | MGC803 (Gastric Cancer) | 1.09 µM | Antiproliferative | nih.gov |

| Novel Piperidine Derivative (17a) | MCF7 (Breast Cancer) | 1.30 µM | Antiproliferative | nih.gov |

Research into Neurotransmitter Receptor Modulation (e.g., serotonin (B10506) receptor modulators, relevance to psychiatric disorders)

Indole derivatives, due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), have been extensively studied for their potential to modulate serotonin receptors. This has significant implications for the treatment of psychiatric disorders.

Research has focused on the design and synthesis of indole functionalized piperazinyl derivatives as potential antidepressants. researchgate.net These compounds have been evaluated for their in vitro monoamine oxidase-A (MAO-A) inhibitory activity, a key target in the treatment of depression. researchgate.net Several of these derivatives were found to be potent and selective MAO-A inhibitors, with IC50 values in the sub-micromolar range. researchgate.net

The structural resemblance of the indole nucleus to serotonin makes it a valuable scaffold for developing ligands that can interact with various serotonin receptor subtypes. This modulation can influence a range of neurological and psychological processes.

Allosteric Modulation of G-Protein Coupled Receptors (e.g., Cannabinoid CB1 Receptor)

Indole derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR). nih.govmdpi.comnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. mdpi.com

Three novel indole derivatives, Org 27569, Org 27759, and Org 29647, were among the first identified allosteric modulators of the CB1 receptor. nih.govnih.gov In equilibrium binding assays, these compounds were found to increase the binding of the CB1 receptor agonist [3H]CP 55,940, indicating a positive allosteric effect. nih.gov Conversely, they caused a decrease in the binding of the CB1 receptor inverse agonist [3H]SR 141716A, suggesting negative binding cooperativity. nih.gov

These findings demonstrated for the first time that the cannabinoid CB1 receptor contains an allosteric binding site that can be recognized by synthetic small molecule ligands. nih.gov This discovery opened up new avenues for the development of drugs that can fine-tune the activity of the CB1 receptor, potentially offering therapeutic benefits with fewer side effects than traditional orthosteric ligands. mdpi.comnih.gov

Other Biological Activities (e.g., anti-inflammatory, antitubercular, anti-HIV)

Beyond the activities already discussed, indole-piperidine derivatives have been investigated for a range of other potential therapeutic applications.

Anti-inflammatory Activity: The indole nucleus is a component of many compounds with anti-inflammatory properties. aminer.cn

Antitubercular Activity: Meridianin derivatives, which are indole alkaloids, have been synthesized and shown to possess antitubercular potential. malariaworld.org

Anti-HIV Activity: The indole nucleus is recognized as an important element in molecules with potential applications against HIV. nih.gov

This broad spectrum of biological activity underscores the versatility of the indole-piperidine scaffold in drug discovery and development.

Computational Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to predict the binding affinity and interaction patterns of a potential drug with its protein target. rjptonline.orgnih.gov

No molecular docking studies have been specifically published for 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole against the targets EGFR, Aurora kinases, DNA gyrase, squalene (B77637) synthase, or lanosterol (B1674476) 14-alpha demethylase. However, the core indole and piperidine scaffolds present in the molecule are common in ligands targeting several of these macromolecules.

EGFR and Aurora Kinases: Numerous computational studies have successfully docked various indole derivatives into the ATP-binding sites of EGFR and Aurora kinases, identifying key interactions that inform the design of new inhibitors. nih.govnih.govnih.govresearchgate.netresearchgate.net

DNA Gyrase: This essential bacterial enzyme is a validated target for antibacterial drugs. nih.gov Docking studies have been performed on piperidine and other heterocyclic derivatives to predict their binding modes and guide the synthesis of new inhibitors. ijcrcps.comnih.govresearchgate.net

Lanosterol 14-alpha demethylase (CYP51A1): As a key enzyme in cholesterol biosynthesis, CYP51A1 is a target for cholesterol-lowering and anti-cancer agents. nih.govmdpi.com Molecular docking has been used to suggest how inhibitors might block the substrate access channel. nih.gov

SMO Receptor: In the context of the Hedgehog pathway, the derivative LKD1214 was found to have a distinctive binding interface with the SMO receptor compared to other known SMO-regulating chemicals. nih.gov

| Target Macromolecule | Compound Class Studied | Key Computational Finding | Reference |

|---|---|---|---|

| EGFR | Indole-3-Mannich bases | Docking revealed interactions with active site residues like Met793. | rjptonline.org |

| Aurora B Kinase | Azaindoles | Predicted high binding affinity with a score of 113.464 kcal/mol for the best candidate. | nih.gov |

| DNA Gyrase | Cyclic Diphenyl Phosphonates | Docking revealed binding mediated by a divalent Mg2+ ion with a binding energy of –9.08 Kcal/mol. | nih.gov |

| Lanosterol 14-alpha demethylase | Flavonoids | Docking suggested inhibitor binding blocks the substrate access channel. | nih.gov |

A detailed analysis of the non-covalent interactions between a ligand and its receptor, particularly hydrogen bonds, is critical for understanding binding affinity and specificity. nih.govfip.org The indole N-H group, for example, is a known hydrogen bond donor, and its interactions can be crucial for the structure and function of membrane proteins. nih.gov

For the specific compound this compound, the N-1 position of the indole is methylated, precluding its role as a hydrogen bond donor. Any hydrogen bonding would likely involve the piperidine N-H group. Computational analyses of related indole and piperidine derivatives binding to their targets frequently identify key interactions:

Kinase Inhibitors: Hydrogen bonds are commonly observed between the ligand and residues in the hinge region of the kinase active site, which is crucial for anchoring the inhibitor. nih.gov

Receptor Ligands: Salt bridge interactions involving a protonated piperidine nitrogen and acidic residues (e.g., Aspartic or Glutamic acid) in the receptor binding pocket are often essential for high-affinity binding. acs.org

DNA Gyrase Inhibitors: Interactions can be mediated by metal ions like Mg2+ and involve hydrogen bonding with specific amino acid residues within the enzyme's active site. nih.gov

While no specific interaction data exists for this compound, the study on its derivative LKD1214 noted a unique binding interface with the SMO receptor, distinguishing it from other inhibitors and suggesting a different network of interactions. nih.gov

Rationalization of Observed Biological Activities through Molecular Interactions

The biological activities of compounds containing the 3-(piperidin-4-yl)-1H-indole scaffold can be rationalized by examining their molecular interactions with specific protein targets. Key targets identified for analogs of This compound include sigma receptors (σ1 and σ2) and, to a lesser extent, cholinesterases. The nature and affinity of these interactions are highly dependent on the substitution patterns on both the indole and piperidine rings.

Sigma Receptor Binding:

The sigma-1 (σ1) receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various neurological disorders. nih.gov The basic nitrogen atom of the piperidine ring in indolylpiperidine derivatives is a crucial feature for interaction with the σ1 receptor. nih.govchemrxiv.org This nitrogen, in its protonated state, can form a key salt bridge interaction with the aspartate or glutamate (B1630785) residues within the receptor's binding pocket, a common feature for many sigma receptor ligands. chemrxiv.org

Structure-activity relationship (SAR) studies on related compounds reveal that substitutions on the indole ring and the piperidine nitrogen significantly modulate binding affinity and selectivity for sigma receptors. For instance, the introduction of a benzyl (B1604629) group on the piperidine nitrogen often enhances affinity. The methylation at the N-1 and C-2 positions of the indole ring, as in This compound , would likely influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor.

Below is a table summarizing the in vitro binding affinities of some 3-(piperidin-4-yl)-1H-indole analogs for sigma-1 (σ1) and sigma-2 (σ2) receptors.

| Compound/Analog | Structure | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| Analog 1 (4-(1-benzylpiperidin-4-yl)-1H-indole) | 4-(1-benzylpiperidin-4-yl)-1H-indole | Data not available | Data not available | Data not available |

| Analog 2 (2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Data not available | Data not available | 395 nih.gov |

| Analog 3 (1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine) | 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine | Data not available | Data not available | Data not available |

Note: The data presented is for structural analogs of this compound. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Cholinesterase Inhibition:

The indole nucleus is also a feature in some cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. chula.ac.thnih.gov The mechanism of these inhibitors often involves interaction with the peripheral anionic site (PAS) or the catalytic active site (CAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The indole ring can participate in π-π stacking interactions with aromatic amino acid residues in the active site gorge of the enzyme.

For indolylpiperidine derivatives, the piperidine moiety can also play a role in guiding the molecule into the active site and establishing interactions. The substitution on the piperidine nitrogen can influence the orientation and binding affinity within the enzyme's gorge.

The following table shows the cholinesterase inhibitory activity of a related indole derivative.

| Compound/Analog | Target Enzyme | IC50 (µM) |

| Analog 4 (A 4-oxypiperidine derivative with a benzyl moiety) | Acetylcholinesterase (AChE) | 1.537 nih.gov |

| Butyrylcholinesterase (BuChE) | 0.559 - 2.655 (range for several derivatives) nih.gov |

Note: The data is for a structurally related analog. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole, a QSAR study would involve the generation of a dataset of molecules with varying substituents on the indole (B1671886) ring, the piperidine (B6355638) ring, or the methyl groups.

The biological activity of each analog would be determined through in vitro assays. Subsequently, a wide range of molecular descriptors for each compound would be calculated, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a predictive model.

A hypothetical QSAR study on analogs of this compound might explore how modifications impact a specific biological target. For example, the table below illustrates a potential dataset, though it is important to note that this is a representative example and not based on actual experimental data for this specific compound series.

Table 1: Hypothetical QSAR Data for Analogs of this compound

| Compound ID | R1 (indole-N) | R2 (indole-C2) | R3 (piperidine-N) | LogP | Electronic Parameter (σ) | Biological Activity (IC50, nM) |

|---|---|---|---|---|---|---|

| 1 | CH3 | CH3 | H | 3.5 | 0.00 | 150 |

| 1a | H | CH3 | H | 3.0 | -0.17 | 250 |

| 1b | CH3 | H | H | 3.2 | -0.13 | 200 |

| 1c | CH3 | CH3 | CH3 | 3.8 | -0.04 | 120 |

| 1d | CH3 | CH3 | COCH3 | 3.1 | +0.28 | 300 |

A successful QSAR model would provide an equation that could predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling is another crucial in-silico tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound and its analogs would typically be generated based on a set of active compounds or the 3D structure of the biological target.

The key pharmacophoric features would likely include:

A hydrogen bond acceptor (e.g., the nitrogen atom of the piperidine ring).

A hydrogen bond donor (e.g., the N-H of the indole ring if the N1-methyl is absent).

Aromatic regions (the indole ring system).

Hydrophobic features (the methyl groups and the aliphatic part of the piperidine ring).

This model would serve as a 3D query to screen virtual compound libraries for new molecules that fit the pharmacophoric requirements, potentially leading to the discovery of novel scaffolds with the desired biological activity.

Iterative Design-Synthesis-Test Cycles for Lead Optimization

The process of lead optimization is an iterative cycle of designing new molecules based on existing data, synthesizing these compounds, and then testing their biological activity. The results of these tests then feed back into the design of the next generation of compounds.

For this compound, a lead optimization campaign would systematically explore modifications to different parts of the molecule. For instance, one cycle might focus on substituting the methyl group on the indole nitrogen with other alkyl or aryl groups. Another cycle could explore various substituents on the indole ring at positions 4, 5, 6, and 7 to probe for additional interactions with the target protein. Similarly, the piperidine ring could be modified, for example, by introducing substituents or altering the ring size.

Each cycle would aim to improve key properties such as potency, selectivity, and pharmacokinetic parameters. The data gathered from each iteration would refine the SAR understanding and inform the subsequent design phase, progressively leading to a more optimized clinical candidate.

Advanced Research Perspectives and Methodological Integrations

Development of Novel Analytical Methods for Research Purity and Stability

The rigorous characterization of any chemical entity intended for research or therapeutic development is fundamentally reliant on robust analytical methodologies. For 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole, ensuring its purity and stability is paramount for the reliability and reproducibility of biological data. High-performance liquid chromatography (HPLC) is a cornerstone technique for such assessments. A validated reverse-phase HPLC (RP-HPLC) method, for instance, can provide a simple, accurate, and rapid means to determine the purity of piperidone analogues and other related compounds. researchgate.net Such methods are typically validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability. researchgate.net

The stability of the compound under various conditions (e.g., temperature, pH, light) is another critical parameter. Stability-indicating methods, often developed using HPLC, are designed to separate the intact compound from its potential degradation products. This allows for a quantitative assessment of its stability over time and under different storage and experimental conditions.

In Silico Assessment of Druglikeness and Early Pharmacokinetic Parameters to Guide Design

In the early stages of drug discovery, in silico tools play a crucial role in predicting the druglikeness and pharmacokinetic properties of a compound, thereby guiding further design and optimization efforts. nih.govnih.gov These computational approaches help to eliminate compounds with a low probability of success before committing significant resources to their synthesis and testing. nih.govnih.gov

Lipophilicity (LogP) and Membrane Permeability Prediction

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). researchgate.net It describes the distribution of a compound between a non-polar and an aqueous phase. researchgate.net A balanced lipophilicity is crucial; high lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance. researchgate.net

For this compound, various computational algorithms can predict its LogP value. These predictions, however, can vary between different software, introducing a degree of uncertainty. diva-portal.org Therefore, it is often beneficial to use multiple prediction tools to obtain a consensus value. The predicted LogP for a similar pyrazole (B372694) derivative, 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid, was found to be approximately 3.7, suggesting good absorption potential. researchgate.net

Membrane permeability, the ability of a compound to pass through biological membranes, is closely related to lipophilicity. nih.gov In silico models, such as the Caco-2 permeability prediction, can estimate a compound's potential for intestinal absorption. mdpi.com For instance, some diquinothiazine derivatives have shown high predicted Caco-2 permeability. mdpi.com The "boiled egg" model is another useful in silico tool that predicts both gastrointestinal absorption and brain penetration based on lipophilicity and polarity. mdpi.com

| In Silico Parameter | Predicted Value/Characteristic | Implication |

| LogP | ~3.7 (for a similar pyrazole derivative) researchgate.net | Good oral absorbability. researchgate.net |

| Caco-2 Permeability | High (for similar diquinothiazines) mdpi.com | High intestinal absorption. mdpi.com |

| Boiled Egg Model | Predicts GI absorption and brain penetration mdpi.com | Guides assessment of bioavailability and CNS effects. |

Hydrogen Bond Donor/Acceptor Analysis

The hydrogen bonding capacity of a molecule is another key determinant of its pharmacokinetic and pharmacodynamic properties. The number of hydrogen bond donors (HBD) and acceptors (HBA) influences a compound's solubility, membrane permeability, and its ability to interact with biological targets. rsc.org The indole (B1671886) NH group, for example, can act as a hydrogen bond donor, a feature that can be crucial for binding to target proteins. mdpi.comnih.gov The nitrogen atom in the piperidine (B6355638) ring can act as a hydrogen bond acceptor.

Computational tools can readily calculate the number of HBDs and HBAs for this compound. This information is a component of widely used druglikeness filters, such as Lipinski's Rule of Five, which suggests that drug-like molecules should have no more than 5 HBDs and 10 HBAs.

| Molecular Feature | Hydrogen Bonding Role | Significance |

| Indole N-H | Donor mdpi.comnih.gov | Potential for specific interactions with biological targets. |

| Piperidine Nitrogen | Acceptor | Influences solubility and target binding. |

Chemoinformatics and Big Data Approaches in Indole-Piperidine Research

The fields of chemoinformatics and big data are revolutionizing drug discovery by enabling the analysis of vast chemical and biological datasets. nih.gov For indole-piperidine research, these approaches can be used to:

Identify Structure-Activity Relationships (SAR): By analyzing large libraries of related compounds, chemoinformatics can uncover the structural features that are critical for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, for example, have been used to develop models for antihistaminic activity in a series of piperidine-containing compounds. nih.gov

Virtual Screening: Large chemical databases can be computationally screened to identify novel indole-piperidine derivatives that are predicted to be active against a specific target.

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new, unsynthesized compounds.

Future Directions in Scaffold-Based Chemical Probe Development and Targeted Therapy Research

The indole-piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.commdpi.com This versatility makes it an excellent starting point for the development of chemical probes and targeted therapies. mdpi.comnih.govresearchgate.net

Future research in this area will likely focus on:

Development of Highly Selective Probes: By systematically modifying the this compound scaffold, it may be possible to develop chemical probes that bind with high affinity and selectivity to a specific protein of interest. Such probes are invaluable tools for studying the function of that protein in its native biological context.

Targeted Cancer Therapy: The indole scaffold is found in numerous anticancer agents. mdpi.comnih.govnih.gov Future work could explore the potential of this compound derivatives as inhibitors of specific cancer-related targets, such as protein kinases or histone deacetylases. mdpi.com The piperidine moiety itself is also a common feature in targeted anticancer drugs. researchgate.net

Fragment-Based Drug Discovery (FBDD): The piperidine and indole moieties can be considered as fragments for FBDD. acs.orgyork.ac.uk By identifying how these fragments bind to a target, larger, more potent molecules can be constructed.

Q & A

Q. What are the common synthetic routes for preparing 1,2-dimethyl-3-(piperidin-4-yl)-1H-indole, and how can reaction conditions be optimized for yield?

The synthesis typically involves Mannich-type reactions or nucleophilic substitution to introduce the piperidin-4-yl group. For example, piperidine derivatives can react with indole precursors under acidic conditions, as demonstrated in the synthesis of analogous compounds via formaldehyde-mediated coupling in glacial acetic acid . Optimization may include adjusting stoichiometry, temperature (e.g., reflux in ethanol), or catalysts (e.g., Lewis acids). Yield improvements are often achieved through iterative purification steps, such as column chromatography or recrystallization.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : and NMR are critical for confirming substituent positions and stereochemistry. For instance, NMR peaks near δ 3.68 ppm (s, 2H) indicate methylene groups adjacent to the piperidine nitrogen .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. ORTEP-3 can visualize thermal ellipsoids and bond angles, as seen in studies resolving hexafluorocyclopentene derivatives . Single-crystal data (e.g., R factor < 0.05) ensure structural accuracy .

Q. How is the compound initially screened for biological activity, and what receptor targets are prioritized?

Initial screening involves radioligand binding assays (e.g., 5-HT receptors) or functional agonism/antagonism tests. For example, piperidin-4-yl-indole derivatives have shown affinity for serotonin transporters (SERT) and opioid receptors . Prioritization depends on structural analogs; the piperidine moiety often targets G protein-coupled receptors (GPCRs) due to its conformational flexibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to the piperidine ring for enhanced pharmacological profiles?

SAR studies reveal that replacing piperidin-4-yl with piperidin-3-yl alters receptor selectivity. For instance, piperidin-3-yl analogs may improve serotonin-like activity by mimicking endogenous ligand conformations . Computational modeling (e.g., docking with 5-HT receptors) and substituent variation (e.g., N-alkylation) further refine binding kinetics .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting binding affinities across assays?

Contradictions may arise from assay conditions (e.g., cell type, buffer pH) or compound stability. Redesign experiments using standardized protocols (e.g., uniform CHO-K1 cell lines) and validate via orthogonal methods (e.g., functional cAMP assays vs. radioligand binding). For example, discrepancies in opioid receptor affinity were resolved by controlling for metabolic degradation .

Q. How does crystallographic data inform the interpretation of stereochemical outcomes in derivatives?

High-resolution X-ray structures (e.g., 0.041 R factor ) clarify stereochemistry at chiral centers. SHELXL refinement can distinguish between enantiomers, while ORTEP-3 visualizes puckering in piperidine rings, critical for understanding conformational effects on receptor binding .

Q. What mechanistic insights explain the compound’s inhibition of enzymes like quinone reductase 2 (NQO2)?

Mechanism-based inhibition studies suggest that this compound derivatives act as competitive inhibitors. For example, indolequinone analogs form covalent adducts with NQO2’s active site, confirmed via mass spectrometry and co-crystallization . Selectivity over NQO1 is achieved by optimizing steric bulk near the indole’s 3-position .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.